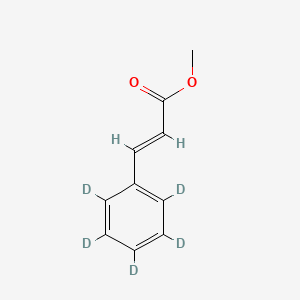

Methyl (E)-cinnamate-d5

Description

Properties

IUPAC Name |

methyl (E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRCUPLGCSFEDV-XLKVIOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (E)-cinnamate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (E)-cinnamate-d5, a deuterated isotopologue of Methyl (E)-cinnamate. This document details its chemical structure, physical and spectroscopic properties, a plausible synthetic route, and its potential applications in research and development.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Methyl (E)-cinnamate, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution is particularly useful for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure:

The chemical structure of this compound is illustrated below. The "(E)" designation refers to the stereochemistry of the double bond, indicating that the phenyl and the methoxycarbonyl groups are on opposite sides.

Physicochemical Properties

| Property | Methyl (E)-cinnamate | This compound (Expected) |

| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₅D₅O₂ |

| Molecular Weight | 162.19 g/mol | 167.22 g/mol |

| Appearance | White to off-white crystalline solid | Similar to non-deuterated form |

| Melting Point | 34-38 °C | Similar to non-deuterated form |

| Boiling Point | 263 °C | Similar to non-deuterated form |

| Solubility | Insoluble in water; soluble in ethanol, ether | Similar to non-deuterated form |

| CAS Number | 1754-62-7 | 61764-82-7 |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. Below is a summary of the expected spectroscopic characteristics based on the data available for the non-deuterated compound.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for this compound would be expected at an m/z of 167, corresponding to its higher molecular weight. The fragmentation pattern would be similar to that of Methyl (E)-cinnamate, with fragments containing the deuterated phenyl group showing a mass shift of +5 amu.

Expected Fragmentation:

-

m/z 136: [M-OCH₃]⁺ (deuterated)

-

m/z 108: [C₆D₅CH=CH]⁺

-

m/z 82: [C₆D₅]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound would be significantly different from the non-deuterated form in the aromatic region. The signals corresponding to the phenyl protons (typically observed between δ 7.3 and 7.6 ppm) would be absent. The signals for the vinylic protons and the methyl protons would remain.

-

Expected ¹H NMR (CDCl₃):

-

δ 7.7 (d, 1H, J = 16.0 Hz)

-

δ 6.4 (d, 1H, J = 16.0 Hz)

-

δ 3.8 (s, 3H)

-

¹³C NMR: The ¹³C NMR spectrum would show signals for all ten carbon atoms. The carbons of the deuterated phenyl ring would exhibit splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.

-

¹³C NMR of Methyl (E)-cinnamate (for comparison):

-

δ 167.2 (C=O)

-

δ 144.8 (β-C)

-

δ 134.4 (ipso-C)

-

δ 130.3 (para-C)

-

δ 128.8 (meta-C)

-

δ 128.1 (ortho-C)

-

δ 117.7 (α-C)

-

δ 51.6 (OCH₃)

-

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of Methyl (E)-cinnamate, such as the Fischer esterification of cinnamic acid-d5 or the Heck reaction using benzaldehyde-d5.

Plausible Synthesis via Fischer Esterification

The most straightforward approach involves the acid-catalyzed esterification of cinnamic acid-d5 with methanol. Cinnamic acid-d5 can be synthesized from benzaldehyde-d5 via a Knoevenagel or Perkin condensation.

Protocol:

-

Synthesis of (E)-Cinnamic acid-d5:

-

To a solution of benzaldehyde-d5 (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-3 hours.

-

Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield (E)-cinnamic acid-d5.

-

-

Fischer Esterification:

-

Suspend (E)-cinnamic acid-d5 (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Applications in Drug Development and Research

Deuterium-labeled compounds like this compound are valuable tools in several areas of scientific research:

-

Pharmacokinetic Studies: The deuterium label allows for the differentiation of the administered compound from its endogenously produced counterparts, enabling precise pharmacokinetic profiling.

-

Metabolic Studies: It can be used as a tracer to elucidate the metabolic pathways of cinnamic acid and its derivatives.

-

Internal Standard: Due to its chemical similarity and mass difference, it serves as an excellent internal standard for the accurate quantification of Methyl (E)-cinnamate in complex biological matrices using LC-MS or GC-MS.

This guide provides a foundational understanding of this compound. For specific applications, further experimental validation of its properties and synthesis is recommended.

An In-depth Technical Guide to Methyl (E)-cinnamate-d5: Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl (E)-cinnamate-d5, a deuterated isotopologue of Methyl (E)-cinnamate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. The guide details the compound's properties, provides an experimental protocol for its synthesis, and illustrates its primary application as an internal standard in quantitative analysis.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of Methyl (E)-cinnamate, where five hydrogen atoms on the phenyl group have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[1] While specific experimental data for all physical properties of the deuterated form are not extensively published, they are predicted to be very similar to the non-deuterated compound.

Table 1: Physical and Chemical Properties of this compound and Methyl (E)-cinnamate

| Property | This compound | Methyl (E)-cinnamate |

| Synonyms | Methyl (E)-3-phenylpropenoate-d5 | Methyl (E)-3-phenylprop-2-enoate, Methyl cinnamylate |

| CAS Number | 61764-82-7[1][2] | 103-26-4[3][4] |

| Molecular Formula | C₁₀H₅D₅O₂[1][2] | C₁₀H₁₀O₂[4][5] |

| Molecular Weight | 167.22 g/mol [1][2] | 162.19 g/mol [5][6][7] |

| Appearance | White to slightly yellow crystals[3] | White crystals[3] |

| Melting Point | 33-38 °C (lit.) (estimated) | 33-38 °C (lit.)[3][7] |

| Boiling Point | 260-262 °C (lit.) (estimated) | 260-262 °C (lit.)[3][7] |

| Solubility | Soluble in alcohol, ether, glycerol, propylene glycol, most non-volatile oils, and mineral oils; insoluble in water.[3] | Soluble in alcohol, ether, glycerol, propylene glycol, most non-volatile oils, and mineral oils; insoluble in water.[3][5] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing Methyl (E)-cinnamate is the Fischer esterification of cinnamic acid with methanol, catalyzed by a strong acid.[8] For the synthesis of this compound, cinnamic acid-d5 would be used as the starting material.

Materials:

-

trans-Cinnamic acid-d5

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-cinnamic acid-d5 in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Quantitative Analysis

Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry-based bioanalysis.[1] An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to all samples, calibrators, and quality controls. It is used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

The following diagram illustrates the workflow for using this compound as an internal standard in a typical LC-MS/MS analysis.

Logical Relationship of Internal Standard Correction

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because the analyte and the internal standard co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to a more accurate correction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl trans-Cinnamate-d5 (phenyl-d5) - CAS - 61764-82-7 | Axios Research [axios-research.com]

- 3. Methyl cinnamate | 103-26-4 [chemicalbook.com]

- 4. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 5. methyl (E)-cinnamate, 1754-62-7 [thegoodscentscompany.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 103-26-4 CAS MSDS (Methyl cinnamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. par.nsf.gov [par.nsf.gov]

A Technical Guide to Methyl (E)-cinnamate-d5 for Researchers and Drug Development Professionals

An in-depth overview of the commercial availability, technical specifications, and applications of Methyl (E)-cinnamate-d5, a valuable tool in modern analytical and metabolic research.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing, technical data, and experimental applications of this compound. This deuterated analog of Methyl (E)-cinnamate serves as a high-purity internal standard for quantitative analysis and as a tracer in metabolic studies.

Commercial Availability

This compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The primary suppliers identified are:

-

MedchemExpress: A supplier of research chemicals and biochemicals, offering this compound for research purposes.[1][2]

-

BOC Sciences: A global supplier of a wide range of chemicals, including stable isotope-labeled compounds for research and development.[][]

-

Toronto Research Chemicals (TRC): A manufacturer of complex organic chemicals for biomedical research, with their products distributed through partners like LGC Standards.

These suppliers typically provide the compound with a Certificate of Analysis (CoA) detailing its purity and isotopic enrichment. While a specific CoA for each batch should be obtained upon purchase, representative technical data is compiled below.

Technical Data and Specifications

The following tables summarize the key quantitative data for this compound, compiled from supplier information and publicly available data. For comparison, data for the non-deuterated (d0) analog is also provided.

Table 1: Chemical and Physical Properties

| Property | This compound | Methyl (E)-cinnamate (d0) |

| Synonyms | Methyl (E)-3-phenylpropenoate-d5 | Methyl trans-cinnamate, Methyl 3-phenylacrylate |

| CAS Number | 61764-82-7 | 1754-62-7[5] |

| Molecular Formula | C₁₀H₅D₅O₂ | C₁₀H₁₀O₂[6][7] |

| Molecular Weight | 167.22 g/mol | 162.19 g/mol [6][7] |

| Appearance | White to off-white solid | White crystalline solid[5] |

| Melting Point | Not specified, expected to be similar to d0 | 34-38 °C[7] |

| Boiling Point | Not specified, expected to be similar to d0 | 261-262 °C[7] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, DMSO, Methanol) | Soluble in alcohol and oils; insoluble in water[5][7] |

Table 2: Purity and Isotopic Enrichment (Representative)

| Parameter | Specification |

| Chemical Purity (by NMR/HPLC) | ≥98% |

| Isotopic Purity (Atom % D) | ≥98% |

| Deuterium Incorporation | d5 (on the phenyl ring) |

Note: The purity and isotopic enrichment values are based on data for the closely related Ethyl trans-cinnamate-d5 from BOC Sciences and are representative of the expected quality for this compound.[] Actual values may vary by batch and supplier and should be confirmed with the provided Certificate of Analysis.

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in quantitative analytical methods and as a tracer in metabolic research. Its key advantage lies in the kinetic isotope effect, where the stronger carbon-deuterium bonds can slow down metabolic processes, aiding in the study of drug pharmacokinetics.

Application as an Internal Standard

Deuterated standards are ideal for mass spectrometry-based quantification (GC-MS, LC-MS) as they co-elute with the analyte but are distinguishable by their higher mass. They are also excellent for quantitative NMR (qNMR).

Experimental Protocol: Quantitative Analysis by GC-MS

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve this compound (internal standard) and the non-deuterated analyte in a suitable solvent (e.g., ethyl acetate) to prepare stock solutions of known concentrations.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a constant amount of the internal standard stock solution. This creates a range of analyte concentrations with a fixed internal standard concentration.

-

-

Sample Preparation:

-

To the unknown sample, add the same constant amount of the internal standard stock solution as used in the calibration standards.

-

-

GC-MS Analysis:

-

Inject the calibration standards and the unknown sample into the GC-MS system.

-

The GC method should be optimized to achieve good chromatographic separation of the cinnamate esters from other matrix components.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

For each injection, determine the peak area of the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown sample by interpolating its response ratio on the calibration curve.

-

Experimental Protocol: Quantitative Analysis by ¹H-NMR (qNMR)

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing the analyte (Methyl (E)-cinnamate).

-

Accurately weigh and add a known amount of this compound as the internal standard.

-

Dissolve the mixture in a known volume of a deuterated NMR solvent (e.g., CDCl₃) in a high-precision NMR tube.

-

-

¹H-NMR Data Acquisition:

-

Acquire the ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons, which is crucial for accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (phasing, baseline correction).

-

Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a well-resolved signal of the internal standard (e.g., the methyl protons). Since the phenyl ring is deuterated in the standard, its proton signals will be absent.

-

Calculate the molar ratio and subsequently the concentration or purity of the analyte using the following formula: M_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (W_IS / MW_IS) * (MW_analyte / W_sample) Where:

-

M = Molarity or mass

-

I = Integral value

-

N = Number of protons for the integrated signal

-

W = Weight

-

MW = Molecular Weight

-

-

Application in Metabolic Studies

The non-deuterated form, Methyl (E)-cinnamate, has been shown to have anti-inflammatory properties and can influence cellular signaling pathways. For instance, it has been reported to inhibit adipocyte differentiation through the CaMKK2-AMPK signaling pathway. This compound can be used as a tracer to study the metabolic fate of the parent compound in such biological systems.

Signaling Pathway and Experimental Workflows

CaMKK2-AMPK Signaling Pathway in Adipogenesis

The diagram below illustrates the inhibitory effect of Methyl Cinnamate on adipocyte differentiation, a pathway that can be investigated using its deuterated analog.

Experimental Workflow: GC-MS Quantitative Analysis

The following diagram outlines the general workflow for using this compound as an internal standard for quantification with GC-MS.

Experimental Workflow: qNMR Analysis

This diagram illustrates the workflow for quantitative NMR using this compound as an internal standard.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Methyl (E)-cinnamate-d5

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the quality and characterization of standards are paramount. This technical guide delves into the critical aspect of isotopic purity for the deuterated standard, Methyl (E)-cinnamate-d5. Understanding the isotopic distribution of this compound is essential for its proper application in quantitative analyses, such as in mass spectrometry-based assays where it serves as an internal standard. This document provides a comprehensive overview of the methodologies used to determine isotopic purity, presents representative quantitative data, and offers detailed experimental protocols.

The Significance of Isotopic Purity

Deuterated standards, like this compound, are indispensable tools in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) based quantification. By introducing a known concentration of the deuterated analog of the analyte, variations in sample preparation and instrument response can be accurately normalized. However, the presence of unlabeled or partially labeled isotopologues in the deuterated standard can introduce inaccuracies in these measurements. Therefore, a thorough understanding and quantification of the isotopic purity are crucial for reliable and reproducible results. Reputable commercial suppliers typically provide deuterated standards with an isotopic enrichment of ≥98%[1].

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated standard is a measure of the extent to which the hydrogen atoms at specific positions in the molecule have been replaced by deuterium. This is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. While a specific certificate of analysis for this compound was not publicly available at the time of this writing, data from a closely related deuterated standard, Ethyl cinnamate-d5, provides a representative expectation for isotopic purity.

| Parameter | Representative Value | Method of Analysis |

| Isotopic Purity (d5) | 99.70% | Mass Spectrometry |

| d4 Isotopologue | < 0.3% | Mass Spectrometry |

| d0 (Unlabeled) | < 0.01% | Mass Spectrometry |

Table 1: Representative Isotopic Purity Data for a Deuterated Cinnamate Ester Standard. Data is based on the Certificate of Analysis for Ethyl cinnamate-d5, a structurally similar compound[2].

Methodologies for Determining Isotopic Purity

The two primary techniques for assessing the isotopic purity of deuterated compounds are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that separates ions based on their mass-to-charge ratio (m/z). For isotopic purity analysis, high-resolution mass spectrometry (HRMS) is often employed to resolve the small mass differences between the desired deuterated isotopologue and any residual, less-deuterated species[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) spectroscopy offers a complementary approach to determine isotopic purity. By comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position or an internal standard, the degree of deuteration can be calculated[1]. ¹H NMR is a common method, but for highly deuterated compounds, ²H NMR can also be utilized[4].

Experimental Protocols

The following sections provide detailed methodologies for determining the isotopic purity of this compound using LC-MS and qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound to determine its isotopic distribution.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution at a concentration of 1 µg/mL in the initial mobile phase.

2. LC-MS System and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for this non-polar compound.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100-200.

-

Resolution: ≥ 60,000.

3. Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z of the [M+H]⁺ ions of this compound and its potential isotopologues (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d5 isotopologue.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a general method for assessing isotopic purity using ¹H NMR.

1. Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve the sample in a known volume of a deuterated solvent that does not contain residual signals in the regions of interest (e.g., CDCl₃ or acetone-d6).

-

Add a known amount of a certified internal standard with a signal in a clear region of the spectrum (e.g., maleic acid).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard quantitative ¹H NMR experiment (e.g., zg30).

-

Acquisition Parameters:

-

Number of Scans: 16 or higher for good signal-to-noise.

-

Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient for accurate quantification).

-

Pulse Width: Calibrated 90° pulse.

-

3. Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the residual proton signals corresponding to the deuterated positions on the phenyl ring of this compound.

-

Integrate a well-resolved signal from the non-deuterated methyl ester group.

-

Integrate the signal of the internal standard.

-

Calculate the molar ratio of the residual protons to the protons of the methyl ester group to determine the degree of deuteration. The isotopic purity can be calculated based on these ratios.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated standard like this compound.

This comprehensive guide provides the essential information for researchers, scientists, and drug development professionals to understand and evaluate the isotopic purity of this compound. By employing the detailed methodologies and understanding the significance of isotopic purity, the accuracy and reliability of quantitative studies using this important internal standard can be ensured.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

In-Depth Technical Guide: Methyl (E)-cinnamate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Methyl (E)-cinnamate-d5, a deuterated analog of Methyl (E)-cinnamate. This document is intended to serve as a valuable resource for researchers in drug development, metabolism studies, and analytical chemistry, offering detailed experimental protocols and representative data.

Methyl (E)-cinnamate is a naturally occurring compound found in essential oils and is utilized in the flavor and fragrance industries. The deuterated version, this compound, serves as an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy due to its distinct mass difference from the endogenous, non-labeled compound. The five deuterium atoms on the phenyl ring provide a clear mass shift, minimizing isotopic overlap and enhancing analytical precision.

Quantitative Data Summary

The following tables summarize representative quantitative data for a typical batch of this compound. Note: This data is illustrative. For lot-specific information, please refer to the Certificate of Analysis provided by the supplier.

Table 1: General Properties

| Property | Value |

| Chemical Name | Methyl (E)-3-(phenyl-d5)prop-2-enoate |

| CAS Number | 61764-82-7 |

| Molecular Formula | C₁₀H₅D₅O₂ |

| Molecular Weight | 167.22 g/mol |

| Appearance | White to off-white solid |

Table 2: Analytical Specifications

| Analysis | Specification | Representative Value |

| Chemical Purity (by GC-MS) | ≥ 98% | 99.5% |

| Isotopic Purity (by MS) | ≥ 98 atom % D | 99.2 atom % D |

| ¹H NMR | Conforms to structure | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Objective: To determine the chemical purity of this compound and to identify any potential impurities.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity methanol.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Data Analysis: The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)

Procedure:

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 8278 Hz

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

δ 7.70 (d, J = 16.0 Hz, 1H, Ar-CH=)

-

δ 6.42 (d, J = 16.0 Hz, 1H, =CH-CO)

-

δ 3.81 (s, 3H, OCH₃)

Note: The aromatic region (phenyl-d5) will show residual proton signals, the intensity of which will depend on the isotopic purity.

Mass Spectrometry (MS) for Isotopic Purity Determination

Objective: To determine the isotopic enrichment of deuterium in this compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Introduction: Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol with 0.1% formic acid) directly into the electrospray ionization (ESI) source.

-

MS Conditions (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Mode: Full scan from m/z 100-200 with high resolution (>10,000)

-

-

Data Analysis:

-

Determine the relative intensities of the molecular ion peaks corresponding to the different deuterated species (d0 to d5).

-

Calculate the atom % D using the following formula: Atom % D = [ (I(d1) + 2I(d2) + 3I(d3) + 4I(d4) + 5I(d5)) / (5 * Σ(I(d0) to I(d5))) ] * 100 where I(dx) is the intensity of the peak for the species with 'x' deuterium atoms.

-

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates the typical quality control workflow from synthesis to the final release of this compound.

Analytical Data Relationship

This diagram shows the relationship between the different analytical techniques and the key quality attributes they measure for this compound.

The Natural Occurrence of Methyl Cinnamate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of methyl cinnamate in the plant kingdom. Methyl cinnamate (C₁₀H₁₀O₂) is the methyl ester of cinnamic acid, a white crystalline solid known for its strong, sweet, balsamic-fruity aroma reminiscent of strawberry and cinnamon.[1][2] It is a significant component in many floral scents and plays a role in plant-insect interactions.[3][4] Due to its fragrance and flavor properties, it is widely used in the perfume, cosmetic, and food industries.[1][5][6] This document details its distribution in various plant species, outlines its biosynthetic pathway, and provides established experimental protocols for its extraction and quantification.

Natural Distribution and Quantitative Analysis

Methyl cinnamate is found in a diverse range of plants, from fruits and spices to essential oils.[2] Its concentration can vary significantly depending on the species, cultivar, and plant part. The highest known concentrations are found in Eucalyptus olida, where it can constitute up to 98% of the essential oil, with a fresh weight yield of 2-6% from the leaves and twigs.[1][7] Various species of basil (Ocimum) are also notable sources; for instance, the essential oil of Ocimum canum can contain over 50% methyl cinnamate.[8][9] Plants in the Alpinia genus are also rich in this compound, with some essential oils containing up to 80%.[8][10] Other notable plant sources include strawberry, Sichuan pepper, and certain orchids.[1]

Table 1: Quantitative Occurrence of Methyl Cinnamate in Various Plant Species

| Plant Species | Plant Part / Material | Concentration / Yield | Reference(s) |

| Eucalyptus olida (Strawberry Gum) | Leaves and Twigs (Essential Oil) | 98% of essential oil | [1][2][7] |

| Eucalyptus olida | Leaves and Twigs | 2–6% fresh weight yield | [1][7] |

| Alpinia spp. | Essential Oil | Up to 80% of essential oil | [8] |

| Ocimum canum | Essential Oil | >50% of essential oil | [8][9] |

| Alpinia malaccensis | Rhizome Oil (Crystallized) | 55% yield from oil | [11] |

| Acacia dealbata (Silver Wattle) | Flowers | Identified as a major nonvolatile constituent | [12] |

| Strawberry (Fragaria spp.) | Fruit | Present as a flavor component | [1][2] |

| Sichuan Pepper (Zanthoxylum spp.) | Fruit | Present as a flavor component | [1][2] |

Biosynthesis of Methyl Cinnamate

Methyl cinnamate is a phenylpropanoid, synthesized via a pathway that begins with the amino acid L-phenylalanine. The final and critical step in its formation is the methylation of cinnamic acid, a reaction catalyzed by a specific class of enzymes.

The biosynthesis is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid. Subsequently, the carboxyl group of cinnamic acid is methylated. This reaction uses S-adenosyl-L-methionine (SAM) as the methyl donor and is catalyzed by an enzyme belonging to the SABATH family of methyltransferases .[3] Specifically, the enzyme responsible is Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) , which has been identified and characterized in plants like sweet basil (Ocimum basilicum).[4][13][14]

References

- 1. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 2. methyl cinnamate, 103-26-4 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. foreverest.net [foreverest.net]

- 6. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Methyl cinnamate (HMDB0033833) [hmdb.ca]

- 8. ScenTree - Methyl cinnamate (CAS N° 103-26-4) [scentree.co]

- 9. Extraction of essential oil from methyl cinnamate basil (Ocimum canum Sims) with high yield in a short time using enzyme pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptmitraayu.com [ptmitraayu.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [rex.libraries.wsu.edu]

- 14. Evolution of Cinnamate/p-coumarate carboxyl methyltransferases and their role in the biosynthesis of methylcinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Tracer: A Technical Guide to the Application of Methyl (E)-cinnamate-d5 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly within the realms of pharmacology, metabolomics, and drug development, the demand for precision and accuracy in quantitative analysis is paramount. Stable isotope-labeled compounds have emerged as an indispensable tool for achieving reliable data. This technical guide provides an in-depth exploration of Methyl (E)-cinnamate-d5, a deuterated analogue of Methyl (E)-cinnamate, and its application as a tracer compound, primarily as an internal standard in mass spectrometry-based bioanalysis.

Methyl (E)-cinnamate is a naturally occurring compound found in various plants, such as those of the Alpinia genus, and is widely utilized in the food and fragrance industries.[1][2][3] Its presence in traditional medicines has also prompted research into its pharmacological properties.[4][5] The deuterated form, this compound, where five hydrogen atoms on the phenyl group are replaced with deuterium, serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in complex biological matrices.[1]

Core Principles of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to analysis. The fundamental premise is that the labeled (internal standard) and unlabeled (analyte) compounds exhibit nearly identical chemical and physical properties during sample preparation and analysis, including extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. However, due to the mass difference, they are readily distinguishable by the mass spectrometer.

By measuring the ratio of the signal from the analyte to that of the internal standard, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it is the most effective way to compensate for matrix effects and other sources of error.[6][7]

Data Presentation: A Framework for Method Validation

The validation of a bioanalytical method is crucial to ensure its reliability. The following tables present illustrative data for a hypothetical LC-MS/MS method for the quantification of Methyl (E)-cinnamate in human plasma using this compound as an internal standard. These values are representative of a robust and well-validated assay.

Table 1: Calibration Curve for Methyl (E)-cinnamate in Human Plasma

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 1,250 | 50,500 | 0.0248 |

| 2.5 | 3,100 | 51,000 | 0.0608 |

| 5.0 | 6,300 | 50,800 | 0.1240 |

| 10.0 | 12,800 | 51,200 | 0.2500 |

| 25.0 | 31,500 | 50,900 | 0.6189 |

| 50.0 | 62,000 | 50,600 | 1.2253 |

| 100.0 | 125,000 | 51,100 | 2.4462 |

| 250.0 | 310,000 | 50,700 | 6.1144 |

| 500.0 | 615,000 | 50,800 | 12.1063 |

-

Linearity: The calibration curve is linear over the range of 1.0 to 500.0 ng/mL, with a correlation coefficient (r²) > 0.99.

Table 2: Precision and Accuracy for Methyl (E)-cinnamate in Human Plasma

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| 1.0 (LLOQ) | 0.98 | 98.0 | 6.5 | 8.2 |

| 3.0 (Low QC) | 2.91 | 97.0 | 5.1 | 6.8 |

| 75.0 (Mid QC) | 76.5 | 102.0 | 4.3 | 5.5 |

| 400.0 (High QC) | 408.0 | 102.0 | 3.8 | 4.9 |

-

LLOQ: Lower Limit of Quantification

-

QC: Quality Control

-

%CV: Percent Coefficient of Variation

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of Methyl (E)-cinnamate in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

-

Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A linear gradient from 20% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Methyl (E)-cinnamate: To be determined by direct infusion and optimization (e.g., precursor ion [M+H]⁺ → product ion).

-

MRM Transition for this compound: To be determined by direct infusion and optimization (e.g., precursor ion [M+H]⁺ → product ion).

-

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantitative analysis of Methyl (E)-cinnamate.

Logical Relationship for Quantification

Caption: The logical relationship for quantification using a deuterated internal standard.

Metabolic Fate of Methyl (E)-cinnamate

Research indicates that Methyl (E)-cinnamate is rapidly hydrolyzed to cinnamic acid and methanol in the body.[8] Cinnamic acid then undergoes further metabolism.

Caption: Simplified metabolic pathway of Methyl (E)-cinnamate.

Conclusion

This compound is a powerful tool for researchers requiring accurate and precise quantification of its non-deuterated counterpart. Its application as a stable isotope-labeled internal standard in mass spectrometry-based methods exemplifies a best-practice approach in modern bioanalysis. The methodologies and data presented in this guide, while illustrative, provide a robust framework for the development and validation of analytical methods for Methyl (E)-cinnamate and other similar compounds. By leveraging the principles of isotope dilution, researchers can achieve a high degree of confidence in their quantitative data, which is essential for advancing drug development and scientific understanding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Methyl cinnamate (HMDB0033833) [hmdb.ca]

- 4. A Phytochemical Constituent, (E)-Methyl-Cinnamate Isolated from Alpinia katsumadai Hayata Suppresses Cell Survival, Migration, and Differentiation in Pre-Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. scispace.com [scispace.com]

- 7. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 8. The absorption and metabolism of methyl cinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Deuterated Pharmaceuticals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration, the selective replacement of hydrogen with its stable heavy isotope deuterium, has emerged as a powerful strategy in drug development to enhance the pharmacokinetic profiles of pharmaceuticals. This technical guide provides a comprehensive overview of the core principles governing the pharmacokinetic behavior of deuterated drugs, including their absorption, distribution, metabolism, and excretion (ADME). By leveraging the kinetic isotope effect (KIE), deuteration can significantly alter a drug's metabolic fate, leading to improved therapeutic outcomes. This guide delves into the quantitative impact of deuteration on key pharmacokinetic parameters, details the experimental protocols for evaluating these effects, and visualizes the underlying mechanisms and workflows.

Introduction: The Deuterium Advantage in Pharmacokinetics

The substitution of hydrogen with deuterium is a subtle molecular modification that can have profound effects on a drug's behavior in the body. The fundamental principle behind this "deuterium switch" is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] This reduced rate of metabolism can lead to a more favorable pharmacokinetic profile, characterized by:

-

Increased Systemic Exposure (AUC): A slower metabolic breakdown results in a higher overall concentration of the drug in the bloodstream over time.[3][4]

-

Longer Half-Life (t½): The drug remains in the body for a longer duration, potentially allowing for less frequent dosing and improved patient compliance.[1][5]

-

Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, minimizing periods of sub-therapeutic or potentially toxic drug levels.[6]

-

Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, a phenomenon known as "metabolic switching."[4]

The first deuterated drug to receive FDA approval was deutetrabenazine, a treatment for chorea associated with Huntington's disease, marking a significant milestone in the field.[4]

Data Presentation: Quantitative Comparison of Deuterated and Non-Deuterated Pharmaceuticals

The following tables summarize the pharmacokinetic data from various studies, highlighting the quantitative improvements observed in deuterated drugs compared to their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine

| Parameter | Deutetrabenazine (SD-809) (25 mg) | Tetrabenazine (25 mg) | Fold Change (Deuterated/Non-deuterated) | Reference |

| Total Active Metabolites ((α+β)-HTBZ) | [5] | |||

| Cmax (ng/mL) | 74.6 | 61.6 | 1.21 | [5] |

| AUCinf (ng·hr/mL) | 542 | 261 | 2.08 | [5] |

| t½ (hours) | 8.6 | 4.8 | 1.79 | [5] |

Table 2: Comparative Pharmacokinetic Parameters of d3-Enzalutamide (d3-ENT) and Enzalutamide (ENT) in Rats (10 mg/kg, oral)

| Parameter | d3-ENT | ENT | Fold Change (Deuterated/Non-deuterated) | Reference |

| Cmax (ng/mL) | 2050 ± 310 | 1520 ± 280 | 1.35 | [3][7] |

| AUC0–t (ng·hr/mL) | 38800 ± 7200 | 19200 ± 4100 | 2.02 | [3][7] |

Table 3: Comparative In Vitro Metabolic Stability of d3-Enzalutamide (d3-ENT) and Enzalutamide (ENT)

| Microsomes | Parameter | d3-ENT | ENT | % Reduction in CLint (Deuterated) | Reference |

| Rat Liver | CLint (µL/min/mg) | 14.2 ± 1.5 | 28.2 ± 2.1 | 49.7% | [3][7] |

| Human Liver | CLint (µL/min/mg) | 5.8 ± 0.9 | 21.4 ± 1.8 | 72.9% | [3][7] |

Table 4: Comparative Pharmacokinetic Parameters of d9-Methadone and Methadone in Mice (intravenous)

| Parameter | d9-Methadone | Methadone | Fold Change (Deuterated/Non-deuterated) | Reference |

| Cmax (ng/mL) | Not reported | Not reported | 4.4 | [8] |

| AUC (ng·hr/mL) | Not reported | Not reported | 5.7 | [8] |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | [8] |

Table 5: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects

| Dose | Cmax (ng/mL) | AUCτ (ng·hr/mL) | t½ (hours) | Tmax (hours) | Reference |

| 6 mg (single dose) | 26.3 | 243 | 10.1 | 2.0 | [9][10] |

| 12 mg (single dose) | 54.8 | 511 | 10.4 | 1.5 | [9][10] |

| 6 mg (multiple dose) | 33.1 | 321 | 10.2 | 2.0 | [9][10] |

| 12 mg (multiple dose) | 70.0 | 682 | 9.9 | 2.3 | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of deuterated pharmaceuticals.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its non-deuterated analog in liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile) containing an internal standard

-

96-well plates

-

Incubator set to 37°C

-

LC-MS/MS system

Protocol:

-

Preparation: Prepare working solutions of the test compounds in a suitable solvent. Prepare the microsomal incubation mixture containing liver microsomes and phosphate buffer. Prepare the NADPH regenerating system.

-

Pre-incubation: Pre-warm the microsomal incubation mixture and the NADPH regenerating system to 37°C.

-

Reaction Initiation: Add the test compound to the microsomal mixture and initiate the reaction by adding the NADPH regenerating system. The final substrate concentration is typically around 1 µM.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate the intrinsic clearance as CLint = (0.693 / t½) / (mg microsomal protein/mL).[11][12]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration.

Materials:

-

Test compounds (deuterated and non-deuterated) formulated for oral administration

-

Sprague Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system

Protocol:

-

Animal Acclimation and Dosing: Acclimate rats to housing conditions for at least one week. Fast animals overnight before dosing. Administer a single oral dose of the test compound via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma. Use a deuterated internal standard for accurate quantification.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[2][11]

Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify the concentration of a deuterated or non-deuterated drug in a biological matrix (e.g., plasma).

Protocol:

-

Sample Preparation: Thaw plasma samples and an aliquot of the deuterated internal standard is added. Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins. The supernatant is then transferred for analysis.

-

Chromatographic Separation: Inject the prepared sample onto a suitable LC column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous matrix components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the deuterated internal standard to ensure specificity and sensitivity.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[13][14]

Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific CYP450 isozymes responsible for the metabolism of a deuterated drug candidate.

Protocol:

-

Incubation with Recombinant CYPs: Incubate the test compound with a panel of individual, recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Monitor the disappearance of the parent drug over time using LC-MS/MS. The isozymes that show significant metabolism of the compound are identified as contributing to its clearance.[15][16]

-

Chemical Inhibition in Human Liver Microsomes (HLM): Incubate the test compound with HLM in the presence and absence of specific chemical inhibitors for each major CYP isozyme. A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.[17][18]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the pharmacokinetic profiling of deuterated pharmaceuticals.

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Caption: Effect of deuteration on the metabolic pathway of enzalutamide.

Caption: Deucravacitinib's mechanism of action in the JAK-STAT pathway.

Conclusion

The strategic incorporation of deuterium into drug molecules offers a powerful and validated approach to optimizing pharmacokinetic properties. By leveraging the kinetic isotope effect, deuterated pharmaceuticals can exhibit prolonged half-lives, increased systemic exposure, and improved metabolic profiles, potentially leading to enhanced efficacy, better safety, and improved patient compliance. The continued exploration of deuteration in both "deuterium switch" and de novo drug design promises to deliver a new generation of improved medicines. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, is essential for successfully harnessing the therapeutic potential of deuterated compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. neurology.org [neurology.org]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 16. enamine.net [enamine.net]

- 17. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 18. criver.com [criver.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Methyl (E)-cinnamate using Methyl (E)-cinnamate-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl (E)-cinnamate in a biological matrix. The method utilizes Methyl (E)-cinnamate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[1] The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and meticulously validated mass spectrometric parameters. This method is suitable for various applications in drug metabolism, pharmacokinetics, and other research areas requiring precise measurement of Methyl (E)-cinnamate.

Introduction

Methyl (E)-cinnamate is a naturally occurring compound found in various plants and is widely used in the food and fragrance industries.[2] Its potential therapeutic properties have also garnered interest in pharmaceutical research. Accurate and reliable quantification of Methyl (E)-cinnamate in biological samples is crucial for pharmacokinetic studies and to understand its metabolic fate. LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalytical applications.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variability during sample preparation and analysis.[4] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Methyl (E)-cinnamate.

Experimental Protocols

Materials and Reagents

-

Methyl (E)-cinnamate (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

All other chemicals and solvents should be of analytical grade or higher.

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, was used.

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methyl (E)-cinnamate and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Methyl (E)-cinnamate primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

Chromatographic Conditions: The following conditions were optimized for the separation of Methyl (E)-cinnamate and its internal standard.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimal multiple reaction monitoring (MRM) transitions were determined by infusing standard solutions of Methyl (E)-cinnamate and this compound.

| Parameter | Methyl (E)-cinnamate | This compound (IS) |

| Precursor Ion (m/z) | 163.1 | 168.1 |

| Product Ion (m/z) | 131.1 | 136.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 15 | 15 |

| Declustering Potential (V) | 50 | 50 |

Method Validation

The developed method was validated according to established guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[5][6][7]

Linearity and Sensitivity

The linearity of the method was evaluated by analyzing a series of calibration standards in the biological matrix. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low QC (3 ng/mL) | ≤ 5% | ≤ 6% | ± 7% | ± 8% |

| Mid QC (300 ng/mL) | ≤ 4% | ≤ 5% | ± 5% | ± 6% |

| High QC (800 ng/mL) | ≤ 3% | ≤ 4% | ± 4% | ± 5% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations.

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC (3 ng/mL) | 92 ± 5% | 95 ± 4% |

| Mid QC (300 ng/mL) | 95 ± 3% | 98 ± 2% |

| High QC (800 ng/mL) | 97 ± 2% | 99 ± 1% |

Stability

The stability of Methyl (E)-cinnamate in the biological matrix was assessed under various storage conditions.

| Stability Condition | Result |

| Bench-top (4 hours, RT) | Stable |

| Freeze-thaw (3 cycles) | Stable |

| Long-term (-80°C, 30 days) | Stable |

Visualizations

Experimental Workflow

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolian.com [resolian.com]

- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry Analysis of Methyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate is an organic compound with the chemical formula C₁₀H₁₀O₂. It is the methyl ester of cinnamic acid and is found naturally in a variety of plants, including in the essential oils of basil and galangal. With its characteristic fruity and balsamic aroma, methyl cinnamate is widely used in the flavor and fragrance industries. In the pharmaceutical and drug development sectors, it has garnered attention for its potential anti-inflammatory and anticancer properties. Accurate and reliable quantification of methyl cinnamate in various matrices, such as plant extracts, essential oils, and biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like methyl cinnamate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of methyl cinnamate and related compounds by chromatographic methods. While a complete set of validated GC-MS data for methyl cinnamate was not available in the public literature at the time of this writing, the data presented for similar compounds by High-Performance Liquid Chromatography (HPLC) provides a strong indication of the performance characteristics that can be expected from a validated GC-MS method. Method validation for GC-MS should be performed in accordance with ICH guidelines to establish linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

| Parameter | Ethyl p-Methoxycinnamate (HPLC) | Expected Performance for Methyl Cinnamate (GC-MS) |

| Linearity Range | 10-60 µg/mL | A similar or broader range is expected, e.g., 0.1-100 µg/mL. |

| Correlation Coefficient (r²) | 0.9988 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.0011 µg/mL | Dependent on instrumentation, typically in the low ng/mL to pg/mL range. |

| Limit of Quantification (LOQ) | 0.0037 µg/mL | Dependent on instrumentation, typically in the low ng/mL to pg/mL range. |

| Accuracy (% Recovery) | 94.07% - 113.82% | Typically within 80-120% |

| Precision (%RSD) | 1.19% - 2.37% | Intra-day and inter-day precision should be ≤ 15% |

Experimental Protocols

This section provides a detailed methodology for the analysis of methyl cinnamate in essential oil samples using GC-MS.

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting methyl cinnamate from a liquid matrix, such as a diluted essential oil.

-

Materials:

-

Essential oil sample

-

Hexane (or another suitable organic solvent like dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

GC vials with inserts

-

-

Procedure:

-

Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

-

Add hexane to the mark and mix thoroughly to create a stock solution.

-

Prepare a working solution by diluting the stock solution with hexane to a final concentration within the expected linear range of the instrument (e.g., 10 µg/mL).

-

For complex matrices, a liquid-liquid extraction may be necessary to remove interferences. Mix 1 mL of the diluted sample with 1 mL of a suitable immiscible solvent.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer (top layer if using hexane) to a clean tube.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 50:1), depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 10 °C/min.

-

Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity. The characteristic ions for methyl cinnamate are m/z 162 (molecular ion), 131, 103, and 77.[1]

-

3. Data Analysis and Quantification

-

Identification: The identification of methyl cinnamate is confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).

-

Quantification: A calibration curve is constructed by injecting a series of standard solutions of methyl cinnamate at different concentrations. The peak area of the target ion (e.g., m/z 131) is plotted against the concentration. The concentration of methyl cinnamate in the sample is then determined by interpolating its peak area on the calibration curve.

Mandatory Visualizations

References

Application Note: Quantification of Methyl (E)-cinnamate in Food Matrices using Methyl (E)-cinnamate-d5 as an Internal Standard

Introduction

Methyl (E)-cinnamate is a naturally occurring compound found in various fruits, spices, and essential oils, contributing to their characteristic aroma and flavor.[1] It is also used as a flavoring agent in the food industry.[1] Accurate quantification of Methyl (E)-cinnamate in complex food matrices is crucial for quality control, authenticity assessment, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Methyl (E)-cinnamate-d5, is the preferred method for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[2] This application note describes a robust and sensitive method for the determination of Methyl (E)-cinnamate in food samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Principle

A known amount of this compound is added to the food sample prior to extraction. The endogenous Methyl (E)-cinnamate and the deuterated internal standard are then co-extracted from the matrix. Following cleanup, the extract is analyzed by GC-MS. The quantification of Methyl (E)-cinnamate is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This stable isotope dilution technique minimizes errors arising from sample loss during preparation and injection variability.

Target Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Methyl (E)-cinnamate | C₁₀H₁₀O₂ | 162.18[1] |

| This compound | C₁₀H₅D₅O₂ | 167.21 |

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup, making it suitable for a wide range of food matrices.[3]

Materials:

-

Homogenized food sample (e.g., fruit puree, spice powder)

-

This compound internal standard solution (10 µg/mL in acetonitrile)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive SPE (dSPE) kit for cleanup (e.g., containing MgSO₄, primary secondary amine (PSA), and C18)

Procedure:

-

Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add 100 µL of the 10 µg/mL this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

Transfer the supernatant to an autosampler vial for GC-MS analysis.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

| Parameter | Setting |